
Methyl 4,7-diethoxy-6-hydroxy-1-benzofuran-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4,7-diethoxy-6-hydroxy-1-benzofuran-5-carboxylate is a benzofuran derivative. Benzofuran compounds are known for their diverse biological and pharmacological activities, making them a significant focus in drug discovery and development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4,7-diethoxy-6-hydroxy-1-benzofuran-5-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzofuran core.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. The specific conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize the output .
Chemical Reactions Analysis
Types of Reactions
Methyl 4,7-diethoxy-6-hydroxy-1-benzofuran-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the carboxylate group, converting it to an alcohol.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Methyl 4,7-diethoxy-6-hydroxy-1-benzofuran-5-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules with potential biological activities.
Biology: Its derivatives are studied for their antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant activities.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of Methyl 4,7-diethoxy-6-hydroxy-1-benzofuran-5-carboxylate involves its interaction with specific molecular targets. The benzofuran core can interact with enzymes and receptors, modulating their activity. The presence of hydroxy and ethoxy groups can enhance its binding affinity and specificity. Pathways involved may include inhibition of microbial growth or modulation of inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
Psoralen: Used in the treatment of skin diseases like psoriasis.
8-Methoxypsoralen: Known for its photochemotherapeutic properties.
Angelicin: Exhibits anti-inflammatory and anticancer activities.
Uniqueness
Its versatility in undergoing various chemical reactions and its broad range of biological activities make it a valuable compound in scientific research and industrial applications .
Properties
CAS No. |
88349-52-4 |
|---|---|
Molecular Formula |
C14H16O6 |
Molecular Weight |
280.27 g/mol |
IUPAC Name |
methyl 4,7-diethoxy-6-hydroxy-1-benzofuran-5-carboxylate |
InChI |
InChI=1S/C14H16O6/c1-4-18-11-8-6-7-20-12(8)13(19-5-2)10(15)9(11)14(16)17-3/h6-7,15H,4-5H2,1-3H3 |
InChI Key |
OCBHBAGEHMPNQI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=C(C2=C1C=CO2)OCC)O)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



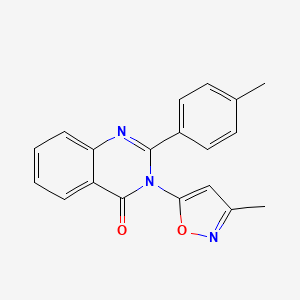
![6-[(3,4-Dichlorophenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B12914723.png)
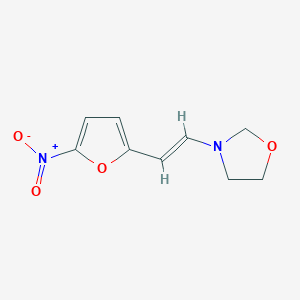
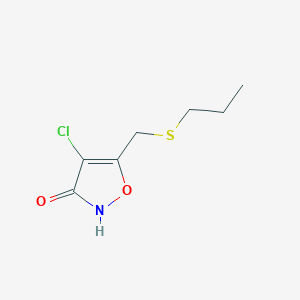
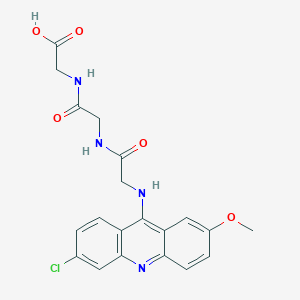

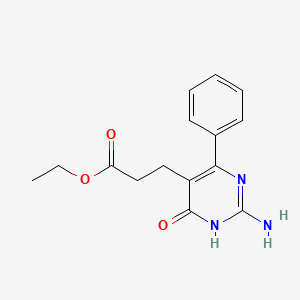
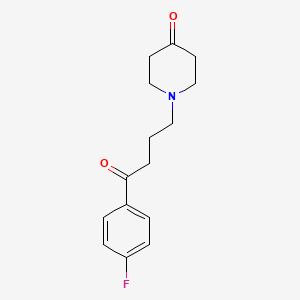
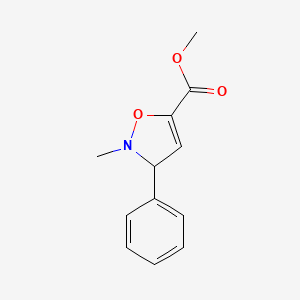


![Cyclohepta[b][1,3]selenazolo[4,5-f]indole](/img/structure/B12914793.png)
![Ethyl 8-[[4-[diethylamino]-1-methylbutyl]amino]pyrido[2,3-b]pyrazine-6-carbamate](/img/structure/B12914797.png)
